REACTION_SMILES
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[C:8](=[O:9])([O-:10])[O-:11].[F:14][c:15]1[cH:16][c:17]([N+:22](=[O:23])[O-:24])[cH:18][cH:19][c:20]1[F:21].[K+:12].[K+:13].[NH:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[N:1]1([c:20]2[c:15]([F:14])[cH:16][c:17]([N+:22](=[O:23])[O-:24])[cH:18][cH:19]2)[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C1CCN(c2ccc([N+](=O)[O-])cc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |